Methyl 3-ethylthiophenylacetate
Description
Methyl 3-ethylthiophenylacetate is an organosulfur compound belonging to the class of phenylacetate esters. Structurally, it consists of a phenyl group substituted with a 3-ethylthio (-SCH2CH2CH3) moiety, esterified to a methyl acetate group. This compound is characterized by its sulfur-containing functional group, which influences its reactivity, solubility, and applications in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
methyl 2-(3-ethylsulfanylphenyl)acetate |
InChI |
InChI=1S/C11H14O2S/c1-3-14-10-6-4-5-9(7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
HOLHLHZHUMWDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC(=C1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on methyl 3-ethylthiophenylacetate and structurally or functionally related esters, drawing from data on analogous compounds in the provided evidence.
Structural Analogs
Notes:
- Benzyl 3-thienylacetate shares a sulfur-containing aromatic system but differs in the ester group (benzyl vs. methyl) and substituent position. Its safety data indicate stringent handling protocols due to inhalation risks, suggesting similar precautions may apply to this compound .
- Methyl salicylate , a simpler aromatic ester, exhibits high volatility and is used as a gas standard in atmospheric studies, highlighting how ester functional groups influence physical properties .
Physicochemical Properties
While explicit data for this compound are unavailable, inferences can be drawn from related methyl esters:
- Volatility : Methyl esters like methyl salicylate and Z-communic acid methyl ester exhibit low boiling points (e.g., methyl salicylate: 222°C), making them suitable for gas chromatography applications .
- Stability: The ethylthio group may enhance oxidative stability compared to non-sulfur analogs, as seen in sulfur-containing diterpene esters .
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